molecular formula C14H17N3OS2 B5526739 N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5526739
M. Wt: 307.4 g/mol
InChI Key: YZKDGMGIRWLANX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, typically involves carbodiimide condensation reactions. Such processes are facilitated by catalysis with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, allowing for convenient and fast synthesis methods (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by various intermolecular interactions, such as hydrogen bonds and π interactions, leading to the formation of 3-D arrays. These structures are confirmed through techniques like single-crystal X-ray diffraction and spectroscopic methods (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole compounds undergo a range of chemical reactions, including interactions with nitrogenated nucleophiles, amides, and aromatic amines. These reactions can lead to the formation of various derivatives, showcasing the chemical versatility of thiadiazole compounds (Caram et al., 2003).

Physical Properties Analysis

Physical properties of thiadiazole derivatives, including N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, are explored through their crystallographic studies. These studies reveal information about the compound's crystal structure, orientation of molecular planes, and intermolecular interactions, which are critical for understanding the compound's physical characteristics (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their molecular structure and the presence of various functional groups. These properties can be elucidated through spectroscopic analyses, including IR, NMR, and MS, providing insights into the compound's reactivity and potential chemical behavior (Gautam et al., 2013).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed novel synthetic routes and characterized the structural aspects of thiadiazole derivatives, including N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide analogs. For instance, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation catalysis offers a convenient method for preparing these compounds, confirmed by IR, 1H NMR, and elemental analyses (Yu et al., 2014). Similarly, the synthesis and structural elucidation of various 1,3,4-thiadiazole derivatives highlight the versatility of these compounds in chemical research and their potential for further modification (Raslan, Sayed, & Khalil, 2016).

Pharmacological Applications

The pharmacological evaluation of thiadiazole derivatives reveals their potential as anti-inflammatory, analgesic, and anticancer agents. A study demonstrated the significant in vitro anti-inflammatory activity of specific derivatives, suggesting their mechanism of action and specificity against the COX-2 enzyme (Shkair et al., 2016). Another research effort focused on anticancer screening, identifying derivatives with potent cytotoxic results against breast cancer cell lines, supported by DFT calculations and docking studies to explore their interaction with target proteins (Abu-Melha, 2021).

Material Science Applications

In the realm of materials science, the development of heterocyclic compounds, including those based on thiadiazole, extends to applications such as corrosion inhibitors and components in polymer networks. For example, the synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole as antibacterial agents highlights the role of these compounds in creating new materials with enhanced properties (Tamer & Qassir, 2019).

properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-9(2)11-4-6-12(7-5-11)15-13(18)8-19-14-17-16-10(3)20-14/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKDGMGIRWLANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

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